molecular formula C15H9BrN2O3 B5651706 6-bromo-2-oxo-N-2-pyridinyl-2H-chromene-3-carboxamide

6-bromo-2-oxo-N-2-pyridinyl-2H-chromene-3-carboxamide

Cat. No. B5651706
M. Wt: 345.15 g/mol
InChI Key: XJJKCLZGLDUUGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 6-bromo-2-oxo-N-2-pyridinyl-2H-chromene-3-carboxamide often involves multi-step chemical reactions that incorporate various functional groups into the chromene backbone. A common approach is the water-mediated synthesis of related compounds, which is typically facilitated by base-catalyzed reactions involving malononitrile and aldehydes in the presence of water, resulting in compounds with significant structural similarity and potential non-linear optical (NLO) properties (Jayarajan et al., 2019). Additionally, copper-mediated aerobic oxidative coupling has been employed to synthesize brominated pyridines, indicating a method that could be adapted for the synthesis of this compound under mild conditions (Zhou et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of chromene derivatives has revealed various conformations based on the substitution pattern. For instance, studies on similar chromene compounds have demonstrated different crystallographic arrangements and hydrogen bonding patterns, contributing to their stability and potential interactions with biological targets (Reis et al., 2013). These findings suggest that the molecular structure of this compound would also exhibit specific conformational features important for its chemical and biological properties.

Chemical Reactions and Properties

Chromene derivatives participate in various chemical reactions, including cycloadditions, substitutions, and transformations influenced by their functional groups. For example, N-heterocyclic carbene-catalyzed annulations have been utilized to create structurally diverse chromene compounds, highlighting the versatility of chromenes in synthetic chemistry (Jiang et al., 2021). Such reactions are indicative of the reactivity of this compound and its potential for further functionalization.

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. The presence of halogens, amides, and other substituents can significantly influence these properties, affecting their behavior in different environments and their suitability for various applications. Although specific data on this compound is not detailed, similar compounds have been characterized by X-ray diffraction studies to understand their crystal packing and intermolecular interactions (Anuradha et al., 2014).

properties

IUPAC Name

6-bromo-2-oxo-N-pyridin-2-ylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3/c16-10-4-5-12-9(7-10)8-11(15(20)21-12)14(19)18-13-3-1-2-6-17-13/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJKCLZGLDUUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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